2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted with cyclopropyl and ethyl groups at positions 5 and 4, respectively. A sulfanyl-acetamide linker connects the triazole to a 3,4-dichlorophenyl group. The dichlorophenyl moiety is known for enhancing lipophilicity and binding affinity in medicinal chemistry, while the cyclopropyl group may improve metabolic stability by reducing oxidative degradation .
Properties
IUPAC Name |
2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4OS/c1-2-21-14(9-3-4-9)19-20-15(21)23-8-13(22)18-10-5-6-11(16)12(17)7-10/h5-7,9H,2-4,8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWARBGIYPNDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19Cl2N5OS
- Molecular Weight : 394.38 g/mol
- CAS Number : 1827911
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The specific compound has been evaluated for its efficacy against various bacterial strains:
| Bacterial Strain | Activity Level | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 12.5 |
| Escherichia coli | Significant | 6.25 |
| Pseudomonas aeruginosa | Low | 25 |
The Minimum Inhibitory Concentration (MIC) values suggest that this compound is particularly effective against E. coli, showing potential for treating infections caused by this pathogen .
The antibacterial mechanism of triazole compounds typically involves the inhibition of key enzymes involved in bacterial cell wall synthesis and metabolic pathways. For instance, studies have shown that the compound inhibits the enzyme ecKAS III (beta-ketoacyl-acyl carrier protein synthase), which plays a crucial role in fatty acid biosynthesis in bacteria. The half-maximal inhibitory concentration (IC50) for this enzyme was reported to be approximately 5.6 µM .
Case Studies and Research Findings
- In Vitro Studies :
- Comparative Analysis :
- Safety and Toxicity :
Scientific Research Applications
Antifungal Applications
Research indicates that compounds with a triazole core , such as this one, exhibit significant antifungal properties . The triazole scaffold is known for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes it a candidate for developing new antifungal agents to combat resistant fungal strains.
Case Study:
A study highlighted the efficacy of similar triazole-based compounds against various fungal pathogens, suggesting that 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide could be tested against specific strains to evaluate its effectiveness and mechanism of action.
Insecticidal Properties
In addition to antifungal activity, triazole compounds have been researched for their insecticidal properties . The presence of the triazole ring in this compound suggests potential use in developing insecticides.
Research Insight:
Studies have shown that certain triazoles can interfere with the hormonal systems of insects, leading to mortality or developmental issues. Further investigation into this compound's insecticidal activity could yield valuable insights into its application in pest management.
Pharmaceutical Applications
The compound's structure also positions it as a potential candidate for various pharmaceutical applications , particularly in the development of drugs targeting specific diseases.
Anticancer Activity
Some triazole derivatives have demonstrated anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific modifications in this compound may enhance its selectivity and efficacy against certain cancer types.
Anti-inflammatory Effects
Triazole compounds have also been studied for their anti-inflammatory effects. The potential application of this compound in treating inflammatory diseases warrants further exploration.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below highlights key structural analogues and their substituent differences:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
